3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide
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Overview
Description
3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of dichloro, ethyl, trifluoromethyl, and benzyl groups attached to a benzenecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide typically involves multiple steps, including:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Nitration and Reduction:
Substitution Reactions: Introduction of chloro and trifluoromethyl groups through substitution reactions.
Amidation: Formation of the carboxamide group through reaction with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide has various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide
- 3,5-dichloro-N-ethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide
- 3,5-dichloro-N-ethyl-N-[3-(difluoromethyl)benzyl]benzenecarboxamide
Uniqueness
3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3,5-dichloro-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO/c1-2-23(16(24)12-7-14(18)9-15(19)8-12)10-11-4-3-5-13(6-11)17(20,21)22/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEYRUPKMFLYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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